molecular formula C11H12O3 B8647838 m-Isobutyrylbenzoic acid

m-Isobutyrylbenzoic acid

Cat. No. B8647838
M. Wt: 192.21 g/mol
InChI Key: KALSTROFDNVDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Isobutyrylbenzoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-Isobutyrylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Isobutyrylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2-methylpropanoyl)benzoic acid

InChI

InChI=1S/C11H12O3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3,(H,13,14)

InChI Key

KALSTROFDNVDQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising 2.48 g of m-iodobenzoic acid and 40 ml of tetrahydrofuran was cooled to −70° C., then 13.8 ml of n-butyllithium (1.6 M-n-hexane solution) was dropwise added over a period of 10 minutes, followed by stirring at the same temperature for 30 minutes. Then, a mixture comprising 1.5 g of N-isobutyrylpropyleneimine and 5 ml of tetrahydrofuran was added thereto at −70° C., and then the temperature was raised to room temperature, and a reaction was carried out overnight. After completion of the reaction, the reaction mixture was added to 100 ml of water and stirred, and then hexane was added thereto, followed by liquid separation. The aqueous layer was acidified by concentrated hydrochloric acid and then extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, followed by concentration under reduced pressure to obtain a crude product of m-isobutyrylbenzoic acid.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-isobutyrylpropyleneimine
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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